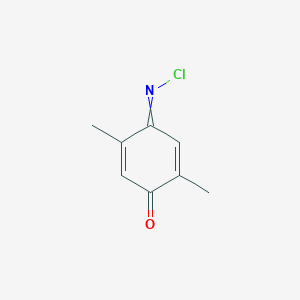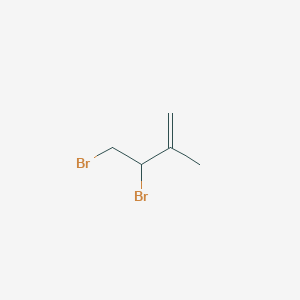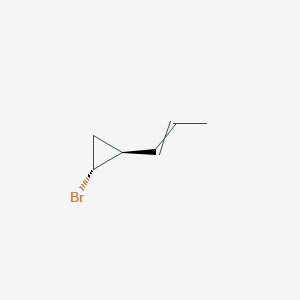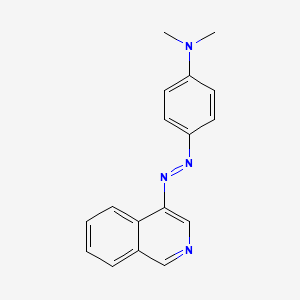![molecular formula C18H24O B14499160 1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene CAS No. 64276-93-3](/img/structure/B14499160.png)
1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a complex alkenyl-cyclopentylidene side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkenyl-cyclopentylidene halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The methoxy group can be introduced via methylation using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃) .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, room temperature or elevated temperatures.
Substitution: HNO₃/H₂SO₄ for nitration, SO₃/H₂SO₄ for sulfonation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene has diverse applications in scientific research:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but often include signal transduction pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-4-methoxybenzene: Similar structure with a methoxy group at a different position.
1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-ethoxybenzene: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness: 1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene is unique due to its specific substitution pattern and the presence of both a methoxy group and a complex alkenyl-cyclopentylidene side chain. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
64276-93-3 |
|---|---|
Molekularformel |
C18H24O |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
1-[3-(2-ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene |
InChI |
InChI=1S/C18H24O/c1-4-18(2)13-7-11-16(18)10-5-8-15-9-6-12-17(14-15)19-3/h4,6,9-10,12,14H,1,5,7-8,11,13H2,2-3H3 |
InChI-Schlüssel |
HIOSFRKGRBQXPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1=CCCC2=CC(=CC=C2)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)
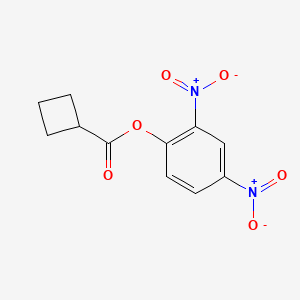

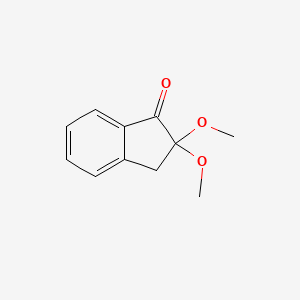
![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
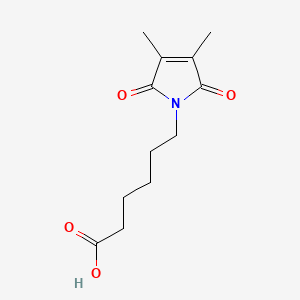

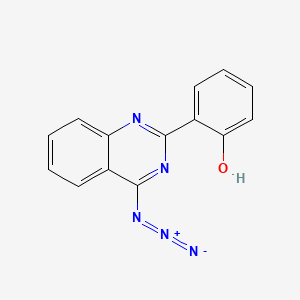
![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
